REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].O.[C:14]1(C)[CH:19]=CC(S(O)(=O)=O)=[CH:16][CH:15]=1.[CH2:25]([OH:29])[CH2:26][CH2:27][CH3:28]>C1(C)C=CC=CC=1>[CH2:19]([O:8][CH:7]([O:29][CH2:25][CH2:26][CH2:27][CH3:28])[C:6]1[CH:9]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[N+:10]([O-:12])=[O:11])[CH2:14][CH2:15][CH3:16] |f:1.2|
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Name
|
|
Quantity
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75 g
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Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
122 mL
|
Type
|
reactant
|
Smiles
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C(CCC)O
|
Name
|
|
Quantity
|
630 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
for 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between water (1 L) and EtOAc (1 L)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (1 L) and brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (0 to 25% EtOAc in hexanes, 1% triethylamine buffer)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C1=C(C=CC(=C1)F)[N+](=O)[O-])OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |